2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of New Chemical Compounds
Researchers have developed methodologies for synthesizing various pyridines, pyrimidinones, oxazinones, and their derivatives as potential antimicrobial agents, starting from citrazinic acid and employing compounds with structural similarities to 2-(4-chlorophenoxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide. This involves multiple steps, including condensation, cyclization, and methylation processes, to yield compounds with enhanced biological activities (Hossan et al., 2012).
Antimicrobial Activity
A series of derivatives have been synthesized and evaluated for their antimicrobial properties. The compounds, including variations of the core structure of this compound, showed promising antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This highlights the potential of these compounds in developing new antimicrobial therapies (Hossan et al., 2012).
Biological Activity and Plant Growth Stimulation
Compounds containing the pyrrolidinylpyrimidine moiety, closely related to the chemical structure , have been synthesized and showed a pronounced plant growth-stimulating effect. This suggests potential agricultural applications of such compounds in enhancing plant growth and productivity (Pivazyan et al., 2019).
Antioxidant Activity
The antioxidant activities of compounds structurally related to this compound have been evaluated, identifying specific derivatives as promising radical scavengers. This opens up avenues for their application in developing therapeutic agents aimed at combating oxidative stress-related diseases (Nguyen et al., 2022).
Crystal Structure Analysis
The crystal structures of certain compounds with the pyrimidinylsulfanylacetamide framework have been determined, providing insights into their conformation and intramolecular hydrogen bonding. Such studies are crucial for understanding the molecular basis of their biological activities and guiding the design of more effective derivatives (Subasri et al., 2016).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-13-3-5-14(6-4-13)24-12-17(23)20-11-15-19-8-7-16(21-15)22-9-1-2-10-22/h3-8H,1-2,9-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCKMVOUXSBWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.